molecular formula C16H20ClN3O4S2 B2545525 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034429-01-9

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Cat. No. B2545525
CAS RN: 2034429-01-9
M. Wt: 417.92
InChI Key: ZUPMVPKHBLLDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-chloro-2-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H20ClN3O4S2 and its molecular weight is 417.92. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research on compounds with complex structures, including those related to piperidine and sulfonyl groups, focuses on understanding their metabolism, disposition, and pharmacokinetics in the human body. For instance, studies on drugs like SB-649868, a novel orexin receptor antagonist, emphasize the importance of characterizing the metabolic pathways and elimination processes of therapeutic agents to optimize their efficacy and safety profiles (Renzulli et al., 2011). Similar research could apply to the compound , aiming to uncover its metabolic fate and potential as a therapeutic agent.

Anticoagulant and Platelet Activation

Compounds featuring sulfonyl and piperidine elements have been investigated for their anticoagulant properties and effects on platelet activation. For example, MD 805, an anticoagulant, demonstrates the therapeutic potential of sulfonyl-piperidine derivatives in managing conditions requiring inhibition of platelet activation (Matsuo et al., 1986). This suggests potential applications of the chemical compound in developing new anticoagulant therapies.

Cancer Research

Venetoclax, a B-cell lymphoma-2 inhibitor, represents another area where structurally complex molecules, including those with sulfonyl groups, are making significant impacts. Characterization of its metabolism and excretion highlights the role of advanced compounds in targeting specific pathways for cancer treatment (Liu et al., 2017). Research into the specified compound could explore similar pathways, potentially offering new avenues for treating hematologic malignancies.

Neurological Applications

Compounds with piperidine and sulfonyl motifs have been explored for their neurological effects, including potential treatments for Parkinson's disease and insomnia, as seen in the metabolism studies of MPTP and SB-649868 (Langston et al., 1983). Investigating the neurological impacts of the given chemical could uncover new therapeutic targets for neurodegenerative diseases or sleep disorders.

Environmental and Toxicological Studies

Research on the environmental presence and toxicological impacts of chemicals, including organophosphorus and pyrethroid pesticides, provides insight into the potential ecological effects and human health risks associated with chemical exposure. This line of research is crucial for developing safer compounds and understanding the broader implications of chemical use (Babina et al., 2012). The compound of interest could be studied in a similar context to evaluate its safety and environmental impact.

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S2/c1-12-14(17)4-3-5-15(12)26(23,24)20-9-6-13(7-10-20)25(21,22)16-18-8-11-19(16)2/h3-5,8,11,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPMVPKHBLLDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.